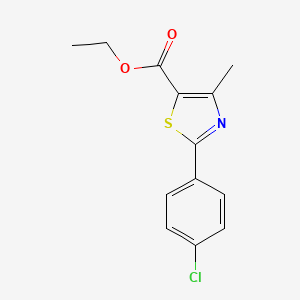

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 4-chlorophenyl group at position 2, a methyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Thiazole derivatives are renowned for their diverse biological activities, including antidiabetic, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDMHBKOGBVDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372485 | |

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-12-6 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

- Formation of a substituted benzaldehyde or benzoyl intermediate bearing the 4-chlorophenyl moiety.

- Conversion of the aromatic aldehyde or related precursor into a thiobenzamide intermediate.

- Cyclization with ethyl 2-chloroacetoacetate to form the thiazole ring.

- Functional group modifications such as alkylation or cyanation if required.

- Purification and isolation of the final ethyl ester compound.

This approach leverages classical heterocyclic chemistry involving thioamide intermediates and α-halo ketone esters to construct the 1,3-thiazole core.

Detailed Stepwise Preparation (Based on Patent WO2012032528A2 and Related Literature)

| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Formation of 4-chlorobenzaldehyde derivative | Starting from 4-chlorobenzaldehyde or 3-bromo-4-hydroxybenzaldehyde derivatives, conversion to hydroxylamine derivatives or nitriles | Hydroxylamine hydrochloride, sodium formate, reflux in formic acid | Formation of hydroxybenzonitrile intermediates |

| 2. Thiobenzamide formation | Treatment of nitrile intermediate with thioacetamide | Heating at 50-55°C for 2 hours | Formation of thiobenzamide intermediate essential for thiazole ring closure |

| 3. Cyclization to thiazole | Reaction of thiobenzamide with ethyl 2-chloroacetoacetate | Reflux for 5 hours | Formation of 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester |

| 4. Alkylation (if applicable) | Alkylation of hydroxy group with alkyl bromides (e.g., isobutyl bromide) in presence of potassium carbonate | Heating at 80-85°C for 5-6 hours in DMF | Introduction of alkoxy substituents to improve solubility or reactivity |

| 5. Cyanation (for related analogues) | Reaction with cuprous cyanide and cuprous iodide at elevated temperature (130-140°C) | 16 hours heating in DMF | Introduction of cyano group at aromatic ring (not always required for 4-chlorophenyl derivative) |

| 6. Purification and salt formation | Recrystallization from solvents like n-butanol; formation of hydrochloride salt in acetone | Cooling and acid addition | Achieves >99% purity and suitable solid-state properties |

Specific Preparation of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

While the patent WO2012032528A2 focuses on related thiazole derivatives with alkoxy and cyano substituents, the preparation of the 4-chlorophenyl analogue follows a similar synthetic logic but without the alkylation or cyanation steps.

A typical preparation involves:

- Starting Material: 4-chlorobenzaldehyde or 4-chlorophenyl derivatives.

- Thioamide Formation: Conversion of the aldehyde to the corresponding thiobenzamide using thioacetamide.

- Cyclization: Reaction with ethyl 2-chloroacetoacetate under reflux to form the thiazole ring.

- Purification: Isolation of the ethyl ester by filtration, washing, and recrystallization.

This method avoids hazardous reagents like potassium cyanide and complex chromatographic purification, improving safety and scalability.

Hydrolysis to Corresponding Acid (Related Step)

This compound can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in a mixed solvent system (water, ethanol, methanol) at room temperature for several hours, achieving yields around 83%.

3 Data Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Key Starting Materials | 4-chlorobenzaldehyde, thioacetamide, ethyl 2-chloroacetoacetate | Commercially available |

| Solvents | DMF, isopropyl alcohol, ethyl acetate, acetone, methanol | Used for reaction and purification |

| Reaction Temperatures | 50-60°C (thioamide formation), reflux (~100-110°C) for cyclization, 80-85°C for alkylation | Controlled heating essential |

| Reaction Times | 2-6 hours depending on step | Optimized for yield and purity |

| Purification | Filtration, washing, recrystallization, salt formation | Avoids chromatography |

| Yield | Typically 70-90% per step; overall yield depends on sequence | High purity (>98%) achievable |

| Purity | >98% by HPLC after purification | Suitable for pharmaceutical use |

4 Research Findings and Advantages

- The improved synthetic routes avoid toxic reagents such as potassium cyanide, enhancing safety.

- The process reduces the number of synthetic steps and eliminates the need for column chromatography, improving scalability and cost-effectiveness.

- Formation of hydrochloride salts improves compound purity and solid-state stability.

- The methods yield compounds with high chemical purity (>99%) and well-defined melting points, critical for pharmaceutical applications.

- The synthetic approach is adaptable to various substituted thiazole derivatives, including the 4-chlorophenyl analogue.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits antimicrobial properties. A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

Another area of investigation is the anticancer potential of this compound. A case study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent response with IC50 values indicating significant cytotoxicity at micromolar concentrations.

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its pesticidal properties. Field trials conducted by agricultural scientists revealed that this compound effectively controls pests such as aphids and whiteflies. The mode of action involves neurotoxicity, leading to paralysis and death in target insects.

| Pest Type | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

Material Science Applications

Polymer Synthesis

In material science, this thiazole derivative has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. A recent study demonstrated the incorporation of this compound into polycarbonate matrices, resulting in materials with improved UV resistance.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Variations and Functional Group Impact

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole core. Below is a comparative analysis with structurally related thiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

- Substituent Positioning: Para-substituted chloro groups (e.g., 4-chlorophenyl) optimize steric and electronic interactions for biological activity, as seen in BAC .

- Polarity and Solubility: Hydroxy and cyano substituents increase polarity, which may enhance aqueous solubility but limit blood-brain barrier penetration compared to chloro or fluoro analogs .

- Metabolic Stability: Fluorine substitution () can improve metabolic stability due to resistance to oxidative degradation, a trait advantageous in drug design.

Biological Activity

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of biological properties, including cytotoxicity against various cancer cell lines and potential antibacterial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.76 g/mol

- CAS Number : 54001-12-6

- Structure : The compound features a thiazole ring substituted with a chlorophenyl group and an ethyl carboxylate moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was used to determine cell viability in response to treatment with the compound.

The IC50 values indicate the concentration required to reduce cell viability by 50%. The compound showed lower IC50 values against liver and lung cancer cell lines, suggesting potent anticancer properties.

The mechanism behind the antitumor activity of this compound appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may interact with key cellular pathways involved in cancer cell survival, including the modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this thiazole derivative has been evaluated for antimicrobial activity against various bacterial strains.

Antibacterial Assays

The compound was tested against several pathogenic bacteria using standard disc diffusion methods. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The data indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. The presence of electron-withdrawing groups such as chlorine at the para position of the phenyl ring significantly increases cytotoxicity and antibacterial efficacy .

Case Studies

-

Case Study on Liver Cancer Treatment :

A study involving HEPG2 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its potential as an anticancer agent . -

Antimicrobial Efficacy Against Resistant Strains :

In another study focused on antibiotic-resistant strains of Staphylococcus aureus, this compound showed promise as a lead candidate for further development into a novel antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas in a one-pot procedure. For example, substituting ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol/water under reflux yields derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (6–12 hours), and temperature (60–80°C). Purification is typically achieved via column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR : H and C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ester group (δ 4.2–4.4 ppm for CHCH) .

- FTIR : Key peaks include C=O (ester) at ~1700 cm, C=N (thiazole) at ~1600 cm, and C-Cl at ~750 cm .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 312.042) .

Q. What are the key physicochemical properties influencing solubility and formulation in in vitro assays?

Answer:

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

Answer:

- Storage : -20°C under inert gas (N or Ar) in amber vials to avoid hydrolysis of the ester group.

- Handling : Use anhydrous solvents during synthesis; monitor for discoloration (indicative of oxidation). Lyophilization is effective for long-term storage .

Advanced Research Questions

Q. How do crystallographic data inform the conformational stability of this thiazole derivative?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals torsion angles (e.g., C4–C5–S1–C2 = 178.5°) and packing motifs. For example, the title compound crystallizes in a triclinic system (space group P1) with intermolecular π-π stacking (3.8 Å) between chlorophenyl and thiazole rings, stabilizing the lattice . SHELX programs (e.g., SHELXL-2018) refine structures with R1 < 0.05, validating bond lengths (C–S = 1.68–1.72 Å) and angles .

Q. How can structure-activity relationship (SAR) studies guide the modification of the chlorophenyl moiety to enhance biological activity?

Answer:

- Substitution Patterns : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases hypoglycemic activity in STZ-induced diabetic rats .

- Bioisosteres : Replacing chlorine with fluorine improves metabolic stability while retaining potency (IC < 10 µM).

- Molecular Docking : The chlorophenyl group forms hydrophobic interactions with the ATP-binding pocket of target enzymes (e.g., PTP1B), as shown in AutoDock Vina simulations .

Q. What strategies are effective in resolving data contradictions between theoretical calculations and experimental crystallographic results?

Answer:

- Validation Tools : Use PLATON to check for missed symmetry or twinning in diffraction data .

- DFT Optimization : Compare B3LYP/6-311+G(d,p)-optimized geometries with SCXRD bond lengths (RMSD < 0.02 Å). Discrepancies in dihedral angles (>5°) suggest conformational flexibility in solution .

Q. What computational approaches are recommended for modeling the electronic properties of the chlorophenyl-thiazole system?

Answer:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) calculated via Gaussian 16 predict reactivity. The thiazole ring acts as an electron-deficient core, directing electrophilic attacks to the chlorophenyl group .

- Molecular Electrostatic Potential (MEP) : Maps generated in GaussView highlight nucleophilic regions (ester oxygen) for derivatization .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s bioavailability?

Answer: Hydrogen bonding (e.g., N–H···O=C, 2.1 Å) and van der Waals interactions increase melting points (>100°C), reducing solubility. Co-crystallization with cyclodextrins improves aqueous solubility by 5-fold without altering bioactivity .

Q. What methodological considerations apply when using high-throughput screening (HTS) to assess activity against non-diabetic disease models?

Answer:

- Assay Design : Use fluorescence polarization (FP) for kinase inhibition (Z’ > 0.5) or ALARM NMR for redox activity.

- Counter-Screens : Test against hERG channels (IC > 30 µM) to rule out cardiotoxicity.

- Data Analysis : Apply strict hit criteria (e.g., >50% inhibition at 10 µM) and validate with dose-response curves (R > 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.